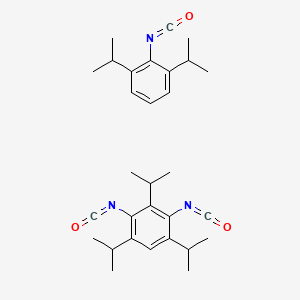
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is a complex chemical compound used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in the production of polymers and other materials. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene typically involves the reaction of benzene derivatives with isocyanate compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reaction to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction conditions is maintained. The use of advanced technologies and equipment ensures high yield and purity of the product. The process may also involve purification steps to remove any impurities and achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The isocyanate groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
Scientific Research Applications
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves the reactivity of its isocyanate groups, which can form strong covalent bonds with other molecules. These interactions can lead to the formation of complex structures with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, reaction products with 2-isocyanato-1,3-bis(1-methylethyl)benzene
Uniqueness
Compared to similar compounds, 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is unique due to its specific polymer structure and the presence of multiple isocyanate groups. This gives it distinct reactivity and properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
103837-26-9 |
|---|---|
Molecular Formula |
C30H39N3O3 |
Molecular Weight |
489.66 |
IUPAC Name |
2,4-diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C17H22N2O2.C13H17NO/c1-10(2)13-7-14(11(3)4)17(19-9-21)15(12(5)6)16(13)18-8-20;1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h7,10-12H,1-6H3;5-7,9-10H,1-4H3 |
InChI Key |
QRVDMPWQMPXKJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O.CC(C)C1=CC(=C(C(=C1N=C=O)C(C)C)N=C=O)C(C)C |
Synonyms |
Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, polymer with 2-isocyanato-1,3-bis(1-methylethyl)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















